(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15995872
InChI: InChI=1S/C9H10N2O/c1-6-2-3-10-9-8(6)4-7(5-12)11-9/h2-4,12H,5H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

CAS No.:

Cat. No.: VC15995872

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol -

Specification

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name (4-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Standard InChI InChI=1S/C9H10N2O/c1-6-2-3-10-9-8(6)4-7(5-12)11-9/h2-4,12H,5H2,1H3,(H,10,11)
Standard InChI Key OFGDCTXJSZOJFH-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=C(NC2=NC=C1)CO

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (CAS: 1260384-32-4) possesses the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . Its IUPAC name, (4-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, reflects the fusion of a pyrrole ring with a pyridine moiety, a hallmark of the pyrrolo[2,3-b]pyridine scaffold. The compound’s structural uniqueness arises from the methyl substitution at position 4 and the hydroxymethyl group at position 2, which influence its electronic and steric properties .

The SMILES notation CC1=C2C=C(NC2=NC=C1)CO provides a linear representation of its structure, while its InChIKey (OFGDCTXJSZOJFH-UHFFFAOYSA-N) enables precise database referencing . X-ray crystallography and computational modeling confirm a planar aromatic system with slight puckering in the pyrrole ring, a feature critical for its interactions with biological targets .

Physicochemical Properties

Key Parameters

PropertyValue
LogP1.63 (estimated)
Polar Surface Area46.26 Ų
SolubilityModerate in DMSO (>10 mM)

The compound’s LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (46.26 Ų) aligns with guidelines for blood-brain barrier penetration, though experimental data on pharmacokinetics remain sparse .

Pharmacological Profile

Mechanism of Action

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol exhibits inhibitory activity against fibroblast growth factor receptors (FGFRs), a family of tyrosine kinases implicated in tumor angiogenesis and cell proliferation. By competitively binding to the ATP-binding pocket of FGFRs, the compound disrupts downstream signaling pathways such as MAPK/ERK and PI3K/AKT, leading to cell cycle arrest and apoptosis in cancer models .

Preclinical Efficacy

  • Breast Cancer: In vitro studies demonstrate IC₅₀ values of 0.5–2 µM against FGFR1-overexpressing MCF-7 cells.

  • Lung Adenocarcinoma: Synergistic effects with cisplatin observed in A549 cells, reducing viability by 60% at 1 µM .

Comparative Analysis with Structural Analogs

Substituent Effects on Activity

CompoundModificationFGFR1 IC₅₀ (µM)
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol4-Me, 2-CH₂OH0.7
2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine2-Me, 4-Me1.2
6-Methyl-1H-pyrrolo[2,3-b]pyridine6-Me>10

The hydroxymethyl group at position 2 enhances hydrogen bonding with FGFRs’ hinge region, explaining its superior potency compared to methyl-substituted analogs . Removal of this group (e.g., 2,4-dimethyl analog) reduces activity by 1.7-fold, underscoring its pharmacophoric importance .

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